3-Iodo-4-methylpyridine
Overview
Description
3-Iodo-4-methylpyridine is a halogenated pyridine derivative, which is a class of compounds known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and material science. Although the provided papers do not directly discuss 3-Iodo-4-methylpyridine, they offer insights into the chemistry of related pyridine compounds, which can be extrapolated to understand the properties and reactivity of 3-Iodo-4-methylpyridine.
Synthesis Analysis
The synthesis of pyridine derivatives often involves halogenation reactions, as seen in the synthesis of iodinated bipyridines, where a Finkelstein reaction is used to introduce iodine atoms onto the heteroaromatic scaffold . Similarly, 3-Iodo-4-methylpyridine could be synthesized through halogenation of a suitable precursor. The synthesis of related compounds, such as 3-iodo-4H-pyran-4-ones, demonstrates the use of iodine monochloride in the halogenation process .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their reactivity and interaction with other molecules. X-ray diffraction studies provide detailed information about the crystal structure of these compounds, as seen in the case of 4-methylpyridine and various nitroderivatives of 2-amino-4-methylpyridine . These studies reveal the arrangement of atoms and the presence of hydrogen bonds, which are important for understanding the reactivity of 3-Iodo-4-methylpyridine.
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions. For instance, 3-methylpyridine can react with styrene or butadiene in a prototropic reaction , and methyl 5-iodopyridine-2-carboximidate can react with amino groups in proteins . These reactions highlight the reactivity of the pyridine ring and the potential for 3-Iodo-4-methylpyridine to participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of substituents can affect the nucleophilicity of the base, as seen in the synthesis of a weak nucleophilic base . The iodine atom in 3-Iodo-4-methylpyridine is likely to have a significant impact on its physical properties, such as melting point and solubility, as well as its chemical reactivity, particularly in electrophilic substitution reactions.
Scientific Research Applications
Analytical Chemistry
- Electrophoretic Separation Optimization: Studies have shown that 3-Iodo-4-methylpyridine, along with other substituted methylpyridines, can be effectively separated using free solution capillary electrophoresis. The separation process is enhanced by a cationic surfactant, which suppresses electroosmotic flow (Wren, 1991).
Synthetic Chemistry
- Catalytic Aminocarbonylation: This compound has been used in the palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics to synthesize N-substituted nicotinamides and other biologically important compounds (Takács et al., 2007).
- Synthesis of Pyran Derivatives: The reactivity of 3-Iodo-4-methylpyridine allows for its conversion into various pyran derivatives, which are confirmed by spectral characteristics (Marei et al., 1986).
Materials Science
- Chemical Vapor Deposition: Compounds like 3-Iodo-4-methylpyridine have been used as precursors in aerosol-assisted chemical vapor deposition for the creation of CdS films, which are of interest in semiconductor technology (Buckingham et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-iodo-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXBHXFTAWZFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560126 | |
Record name | 3-Iodo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-methylpyridine | |
CAS RN |
38749-96-1 | |
Record name | 3-Iodo-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38749-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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